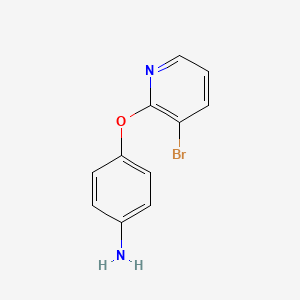

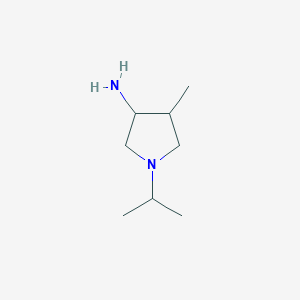

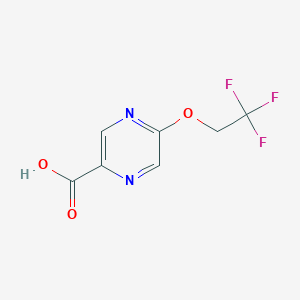

![molecular formula C12H16N2 B1457059 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine CAS No. 1550404-29-9](/img/structure/B1457059.png)

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Overview

Description

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is a chemical compound with the following properties:

- IUPAC Name : 2-isopropyl-3,7-dimethylimidazo[1,2-a]pyridine

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- InChI Code : 1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3

- InChI Key : UPTFKTOWPWPYAR-UHFFFAOYSA-N

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

- Country of Origin : Ukraine

Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with two methyl groups and an isopropyl group attached. The arrangement of atoms and bonds determines its chemical properties and reactivity.

Chemical Reactions Analysis

The compound’s chemical reactions depend on its functional groups and substituents. Unfortunately, specific reaction mechanisms are not widely documented. Further investigation is necessary to explore its reactivity with various reagents.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Insoluble in water

- Toxicity : Safety information is not readily available.

Scientific Research Applications

-

Pharmaceutical Applications

- Imidazole is a core structure in many pharmaceutical drugs due to its broad range of chemical and biological properties . It’s found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

-

Synthesis of Imidazo[1,2-a]pyridines

- A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

-

Antibacterial and Antifungal Activity

-

Anti-tubercular Activity

-

Inhibitors of c-MET Kinases

-

Material Science Applications

-

Anti-tubercular Activity

-

Material Science Applications

-

Synthesis of α-aminoamidines

-

Synthesis of Imidazo[1,2-a]pyrazines

Safety And Hazards

As safety data is limited, caution should be exercised when handling this compound. Always follow proper laboratory protocols and wear appropriate protective gear.

Future Directions

Research avenues include:

- Investigating its biological activity and potential therapeutic applications.

- Developing efficient synthetic routes.

- Assessing its environmental impact and toxicity.

Please note that the lack of comprehensive data necessitates further exploration. Researchers should continue investigating this intriguing compound to unlock its full potential. 🧪🔬

properties

IUPAC Name |

3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTFKTOWPWPYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

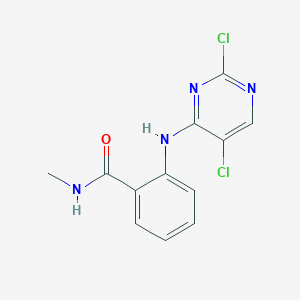

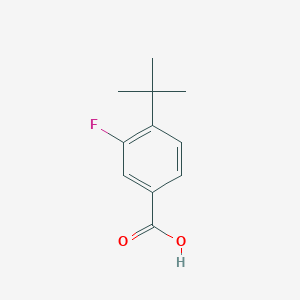

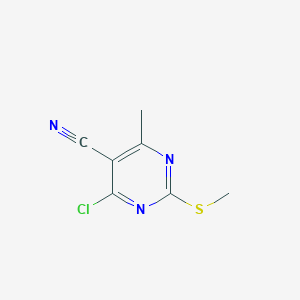

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)